N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a thiolane ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.
Introduction of the Thiolane Ring: The thiolane ring can be introduced via a cyclization reaction involving a suitable thiol and an alkyl halide.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Final Coupling: The final step involves coupling the chromene-thiolane intermediate with the chlorophenyl group under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving chromene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The thiolane ring may also play a role in binding to specific proteins, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: shares structural similarities with other chromene derivatives and thiolane-containing compounds.
Uniqueness
Chromene Core: Provides unique interactions with biological targets.
Thiolane Ring: Enhances binding affinity and specificity.
Chlorophenyl Group: Contributes to the compound’s overall stability and reactivity.
Conclusion
N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a valuable tool for research and development.
Properties
Molecular Formula |
C22H20ClNO5S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-5-6-20-18(9-14)19(25)11-21(29-20)22(26)24(17-7-8-30(27,28)13-17)12-15-3-2-4-16(23)10-15/h2-6,9-11,17H,7-8,12-13H2,1H3 |
InChI Key |
WDOCCDXXUSBRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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